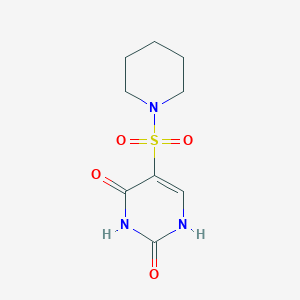![molecular formula C25H32N2O3 B11316686 3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11316686.png)
3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]-3,5,6-triméthylbenzofuran-2-carboxamide est un composé organique complexe qui présente un noyau de benzofurane avec plusieurs substituants.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]-3,5,6-triméthylbenzofuran-2-carboxamide implique généralement une synthèse organique en plusieurs étapes.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de catalyseurs avancés et de techniques de synthèse automatisées pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former divers dérivés oxygénés.
Réduction : Le groupe carbonyle dans le carboxamide peut être réduit pour former des amines.
Substitution : Les groupes méthyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les halogénures ou les amines peuvent être utilisés dans des conditions basiques ou acides.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle furane peut donner des furanones, tandis que la réduction du carboxamide peut produire des amines primaires ou secondaires.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Enquêté pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré comme candidat médicament potentiel pour diverses maladies en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et entraînant une réponse biologique. Le mécanisme exact dépendrait de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
3,5,6-triméthylbenzofurane : Partage le noyau benzofurane mais n'a pas les substituants supplémentaires.
N-(2-furylméthyl)-pipéridine : Contient les motifs furane et pipéridine mais n'a pas le noyau benzofurane.
Dérivés de 2-carboxamide : Divers composés avec le groupe fonctionnel carboxamide mais des structures de base différentes.
Unicité
L'unicité du N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]-3,5,6-triméthylbenzofuran-2-carboxamide réside dans sa combinaison de plusieurs groupes fonctionnels et de motifs structuraux, qui confèrent des propriétés chimiques et biologiques spécifiques que l'on ne trouve pas dans les analogues plus simples.
Propriétés
Formule moléculaire |
C25H32N2O3 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H32N2O3/c1-15-8-10-27(11-9-15)21(22-7-6-18(4)29-22)14-26-25(28)24-19(5)20-12-16(2)17(3)13-23(20)30-24/h6-7,12-13,15,21H,8-11,14H2,1-5H3,(H,26,28) |
Clé InChI |
MDHKAMBEFPDWCR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C)C4=CC=C(O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11316608.png)
![2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide](/img/structure/B11316615.png)
![1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B11316620.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11316622.png)
![7-(4-Hydroxyphenyl)-3-methyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11316624.png)
![2-hydroxy-6-methyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)pyrimidin-4(3H)-one](/img/structure/B11316639.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11316641.png)

![7-(3,4-Dimethylphenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11316651.png)
![N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11316653.png)
![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11316663.png)
![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11316664.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-methylbenzamide](/img/structure/B11316671.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11316678.png)
